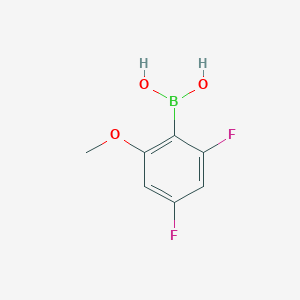
(2,4-Difluoro-6-methoxyphenyl)boronic acid
Vue d'ensemble
Description
(2,4-Difluoro-6-methoxyphenyl)boronic acid is a type of organoboron compound. It is a boronic acid derivative, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular formula of this compound is C7H7BF2O3 . The molecular weight is 187.94 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a significant application of organoboron compounds like this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is usually bench stable, easy to purify, and often even commercially available .Applications De Recherche Scientifique
Crystal Structure Analysis
One of the key applications of (2,4-Difluoro-6-methoxyphenyl)boronic acid and its derivatives is in crystallography. Stomberg and Lundquist (1991) reported the crystal structures of difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III) and its copper(II) counterpart, emphasizing their coordination and bond distances. This work exemplifies the use of boronic acid derivatives in determining molecular geometries and interactions through crystallography (Stomberg & Lundquist, 1991).
Biomedical Applications
Boronic acid polymers, which include derivatives of this compound, find extensive use in biomedical fields. Cambre and Sumerlin (2011) highlighted their role in treating various diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in the development of new biomaterials (Cambre & Sumerlin, 2011).
Fluorescence Studies
The fluorescence quenching properties of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, have been studied by Geethanjali et al. (2015). These studies are significant in understanding the interactions and behavior of boronic acids under different conditions, contributing to applications in sensing and analysis (Geethanjali et al., 2015).
Diol and Carbohydrate Recognition
Boronic acids, including this compound derivatives, have a notable ability to bind to diols and carbohydrates. Mulla et al. (2004) demonstrated that certain boronic acids exhibit high affinity for diol recognition at neutral pH, which is crucial for applications in carbohydrate chemistry and glycobiology (Mulla, Agard & Basu, 2004).
Catalysis
Boronic acids, including this compound, play a role in catalysis. Wang, Lu, and Ishihara (2018) reported the use of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative condensation, demonstrating the potential of boronic acids in facilitating various chemical reactions (Wang, Lu & Ishihara, 2018).
Sensing Applications
Boronic acids, including derivatives of this compound, are increasingly used in sensing applications. Lacina, Skládal, and James (2014) reviewed the use of boronic acids in various sensing applications, ranging from biological labeling to the development of therapeutics (Lacina, Skládal & James, 2014).
Mécanisme D'action
Safety and Hazards
(2,4-Difluoro-6-methoxyphenyl)boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
(2,4-difluoro-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRDVIXFPCTKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



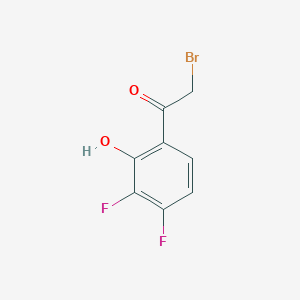
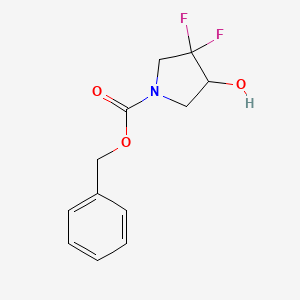
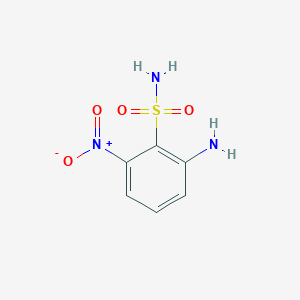

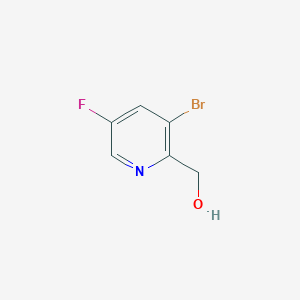
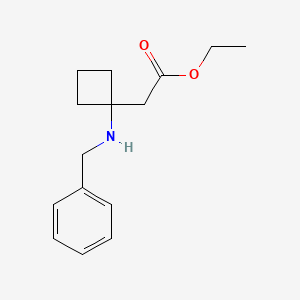
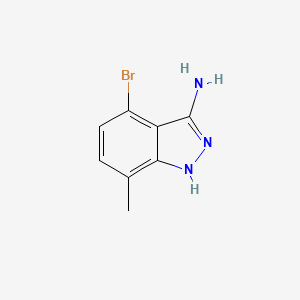
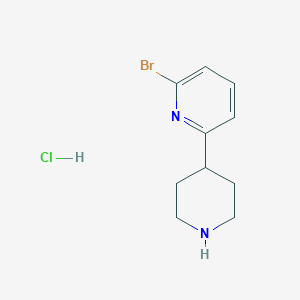
![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)
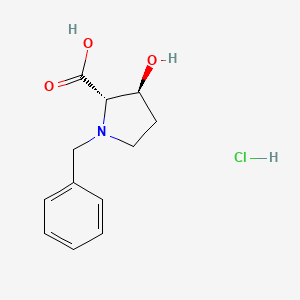
![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)

![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
